molecular formula C22H21N3O2S B2539710 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203262-02-5

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2539710
CAS No.: 1203262-02-5
M. Wt: 391.49
InChI Key: HCNKUSYEZSMOCE-UHFFFAOYSA-N
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a thiophen-2-ylmethyl moiety at the urea’s terminal nitrogen. The tetrahydroquinoline scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) and anticancer drug discovery.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-21(17-6-2-1-3-7-17)25-12-4-8-16-10-11-18(14-20(16)25)24-22(27)23-15-19-9-5-13-28-19/h1-3,5-7,9-11,13-14H,4,8,12,15H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNKUSYEZSMOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Urea formation: The benzoylated tetrahydroquinoline is reacted with thiophen-2-ylmethylamine and an isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the context of antifungal and antimicrobial properties. The mechanisms of action typically involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal metabolism, disrupting essential pathways necessary for growth and reproduction.
  • Disruption of Cellular Processes : It may interfere with cellular processes such as cell wall synthesis, leading to increased susceptibility to antifungal treatments.

Antifungal Research

Recent studies have highlighted the compound's potential as an antifungal agent. For example:

  • A series of derivatives were synthesized and evaluated for their antifungal activity against various fungal strains. Modifications at specific positions on the quinoline structure significantly influenced potency, indicating the importance of structure-activity relationships (SAR) in drug design.

Anticancer Properties

Initial investigations into the anticancer properties of this compound have shown promise. In vitro studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is necessary to elucidate these mechanisms fully.

Case Studies

  • Structure-Activity Relationship (SAR) Studies :
    • A study synthesized several N-substituted benzoyl derivatives and assessed their antifungal efficacy. Variations in substituents were correlated with changes in biological activity, providing insights into optimal structural features for enhanced activity.
  • Bioavailability Optimization :
    • Research focused on improving the bioavailability of tetrahydroquinoline derivatives has implications for enhancing the therapeutic profile of this compound. Techniques such as prodrug design and formulation optimization are being explored.

Comparative Analysis with Related Compounds

To contextualize the biological activity of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityReferences
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)ureaAntifungal
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)ureaAnticancer

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The benzoyl group in the target compound may confer stronger electron-withdrawing effects compared to isobutyryl in , influencing solubility and protein-ligand interactions.
  • Thiophene Positioning : Thiophen-2-ylmethyl (target) vs. direct thiophen-2-yl () impacts steric bulk and orientation in binding pockets.

Thiourea vs. Urea Derivatives

The thiourea analog reported in (1-Benzoyl-3-[3-cyano-8-methyl-4-(1-methyl-1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]thiourea) highlights:

  • Cytotoxicity : Thiourea derivatives are often explored for anticancer activity due to their ability to disrupt protein folding or metal-binding sites.

Methodological Tools for Structural Analysis

Crystallographic and computational tools critical for comparing these compounds include:

  • SHELX/SHELXL : Used for small-molecule refinement, enabling precise determination of bond lengths and angles .
  • OLEX2 : Integrates structure solution, refinement, and visualization, supporting comparative analysis of molecular conformations .
  • Mercury CSD : Facilitates packing similarity calculations and intermolecular interaction analysis, relevant for assessing solubility and stability .

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a quinoline core, a benzoyl group, and a urea linkage, which contribute to its diverse pharmacological properties. The exploration of its biological activity is critical for understanding its potential therapeutic applications.

The molecular formula of this compound is C24H23N3OC_{24}H_{23}N_3O, with a molecular weight of approximately 385.46 g/mol. The structure includes functional groups that enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC24H23N3O
Molecular Weight385.46 g/mol
LogP4.0469
Polar Surface Area61.62 Ų

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity:
In vitro studies have shown that derivatives of tetrahydroquinoline compounds possess significant anticancer properties. For instance, similar compounds have been evaluated for their ability to inhibit cancer cell proliferation in various cell lines, including breast and liver cancer models .

Antimicrobial Properties:
Quinoline derivatives are known for their antimicrobial activities. Studies have demonstrated that compounds within this class can inhibit bacterial growth and exhibit antifungal properties. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .

Anti-inflammatory Effects:
The presence of the thiophene group in the structure may contribute to anti-inflammatory effects, as thiophene derivatives have been reported to modulate inflammatory pathways in various biological systems .

Case Studies

  • Anticancer Evaluation:
    A study assessed the antiproliferative effects of related quinoline derivatives on human cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results indicated that certain analogs exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity .
  • Antimicrobial Testing:
    In another study, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results revealed that some compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The urea moiety may facilitate binding to enzyme active sites, leading to inhibition of critical metabolic pathways.
  • Receptor Modulation: The compound may act on various receptors involved in inflammation and cancer progression, altering downstream signaling pathways.

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